2,4,6-Tribromo-3-methylphenol

概要

説明

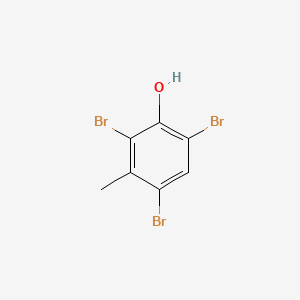

トリブロモメタクレゾールは、ベンゼン環にメチル基とヒドロキシル基がそれぞれ1位と3位に結合し、3つの臭素原子が2位、4位、6位に結合した構造をしています . この化合物は、主にその抗真菌性で知られています .

製造方法

合成経路と反応条件

トリブロモメタクレゾールは、メタクレゾール(3-メチルフェノール)の臭素化によって合成できます。この反応は、酢酸や四塩化炭素などの適切な溶媒中で、メタクレゾールに臭素を加えることで行われます。 この反応は通常、室温またはわずかに高温で行われ、臭素化が完全に完了するようにします .

工業生産方法

工業的には、トリブロモメタクレゾールの製造は、同様の臭素化プロセスですが、より大規模で行われます。反応条件は、高い収率と純度を得るように最適化されています。 連続式反応器と自動化システムの使用は、反応条件と製品品質の一貫性を維持するのに役立ちます .

準備方法

Synthetic Routes and Reaction Conditions

Tribromometacresol can be synthesized through the bromination of meta-cresol (3-methylphenol). The reaction involves the addition of bromine to meta-cresol in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of tribromometacresol follows a similar bromination process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

化学反応の分析

Hydroxyl Group Reactivity

The phenolic hydroxyl group is reactive under basic conditions. Reaction with sodium hydroxide forms the sodium salt (2,4,6-tribromo-3-methylphenoxide), which enhances water solubility and is used in fungicidal applications.

Polymerization

Under catalytic conditions (e.g., copper(II) ions), the compound undergoes polymerization , likely via oxidative coupling of the phenolic hydroxyl group. This reaction yields polymeric products with potential applications in flame retardants.

Electrophilic Substitution and Rearrangements

Studies on analogous compounds (e.g., 3,4-dimethylphenol derivatives) highlight bromination-induced rearrangements :

-

Bromination of 3,4-dimethylphenol can yield 2,5,6-tribromo-3,4-dimethylphenol or a cyclohexenone intermediate, which rearranges under acidic or photochemical conditions.

-

Similar substitution patterns may apply to 2,4,6-Tribromo-3-methylphenol, where steric effects of the methyl group could influence bromine placement.

Metabolic Transformations

In biological systems, the compound may undergo metabolic conversion to 2,4,6-tribromoanisole (TBA), a known odor-causing metabolite in treated materials. This transformation involves methoxylation of the phenolic hydroxyl group.

Debromination Reactions

Heating with concentrated aqueous hydrogen iodide can selectively remove bromine atoms. For example, analogous tribromophenols form mono-brominated derivatives under similar conditions .

Comparison of Reaction Pathways

Research Gaps

Available data on this compound remain limited. Key areas for further study include:

-

Mechanistic details of polymerization and debromination pathways.

-

Quantitative analysis of reaction kinetics under varying conditions.

-

Environmental fate studies, including microbial degradation pathways.

While direct experimental data for this compound are scarce, insights from related bromophenols and synthesis methodologies provide a foundation for understanding its reactivity. Further research is critical to fully characterize its chemical behavior and applications.

科学的研究の応用

2,4,6-Tribromo-3-methylphenol is a brominated phenol derivative with a methyl group that has various applications in industrial and biological contexts. It is known for its antifungal properties and is used as a wood preservative and as an intermediate in the production of flame retardants .

Applications

- Fungicide this compound is used in agricultural practices to protect crops from fungal infections . The compound exhibits biological activity as an antifungal agent, inhibiting the growth of several fungal species, making it valuable in agricultural and industrial applications.

- Wood Preservative This compound enhances the durability of wood . It can be reacted with sodium hydroxide to form a sodium salt, which is then utilized as a wood preservative .

- Flame Retardant Intermediate this compound serves as an intermediate in the preparation of flame retardants like brominated epoxy resins .

Chemical Properties and Reactions

The synthesis of this compound involves the bromination of 3-methylphenol using elemental bromine under controlled conditions, allowing for the selective introduction of bromine atoms at the 2, 4, and 6 positions on the aromatic ring. The primary reaction pathway for this compound involves its interaction with sodium hydroxide, forming the sodium salt of the compound. It can also undergo polymerization reactions, especially when catalyzed by copper(II) ions, leading to the formation of polymeric products.

Biological Interactions

Research indicates that the antifungal activity of this compound can be influenced by environmental factors like pH and temperature. Its metabolism can lead to the formation of 2,4,6-tribromoanisole, which is associated with musty odors in treated products.

Environmental Fate

2,4,6-Tribromophenol is slightly soluble in water (59 mg/L at 25 °C) and has a log Kow of 3.89 (25 °C) . It is abiotically not hydrolyzed regardless of the pH, and direct photolysis by UV indicated a half-life of 4.6 hours . While 2,4,6-tribromophenol is biodegradable under certain conditions, some biodegradation is expected under environmental conditions .

Safety Information

作用機序

トリブロモメタクレゾールは、真菌の細胞膜を破壊することによって、その抗真菌効果を発揮します。臭素原子は、化合物の親油性を高め、真菌細胞膜の脂質二重層に組み込まれることを可能にします。 この組み込みは、膜の完全性を破壊し、細胞溶解と死を引き起こします .

類似の化合物との比較

類似の化合物

2,4,6-トリブロモフェノール: 類似の構造ですが、メチル基がありません。

2,4,6-トリクロロフェノール: 臭素の代わりに塩素原子があります。

2,4,6-トリブロモアニリン: ヒドロキシル基の代わりにアニリン基があります

独自性

トリブロモメタクレゾールは、その特定の置換パターンと、メチル基とヒドロキシル基の両方の存在により、独自の化学的および生物学的特性を持っています .

類似化合物との比較

Similar Compounds

2,4,6-Tribromophenol: Similar structure but lacks the methyl group.

2,4,6-Trichlorophenol: Chlorine atoms instead of bromine.

2,4,6-Tribromoaniline: Aniline group instead of hydroxyl group

Uniqueness

Tribromometacresol is unique due to its specific substitution pattern and the presence of both methyl and hydroxyl groups, which contribute to its distinct chemical and biological properties .

生物活性

2,4,6-Tribromo-3-methylphenol (TBMP) is a brominated phenolic compound recognized for its diverse biological activities. Its structure consists of a phenolic ring substituted with three bromine atoms and a methyl group, which contributes to its unique properties. This article explores the biological activity of TBMP, focusing on its antifungal properties, potential toxicity, and the need for further research.

- Chemical Formula : C₇H₅Br₃O

- Molecular Weight : 330.799 g/mol

- CAS Number : 118-79-6

- IUPAC Name : this compound

Antifungal Properties

TBMP has demonstrated significant antifungal activity against various fungal species. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membranes, leading to increased permeability and ultimately cell death.

| Fungal Species | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 50 | |

| Aspergillus niger | 30 |

Toxicity Concerns

While TBMP exhibits antifungal properties, it is also associated with potential toxicity. Studies have indicated that exposure to high concentrations may lead to irritant effects on skin and mucous membranes. Additionally, there are concerns regarding its environmental impact due to its persistence and bioaccumulation potential in aquatic organisms .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a university laboratory assessed the antifungal efficacy of TBMP against clinical isolates of Candida. The results showed a clear dose-dependent response, with higher concentrations leading to greater inhibition of fungal growth. This supports the potential use of TBMP in clinical settings as an antifungal agent.

Case Study 2: Environmental Impact

Research published by the Environmental Protection Agency (EPA) highlighted the presence of brominated phenols in aquatic systems. TBMP was detected in sediment samples, raising concerns about its long-term ecological effects and potential bioaccumulation in fish species .

Research Findings and Recommendations

Despite the promising biological activities of TBMP, there is a notable lack of comprehensive studies exploring its full range of biological effects and mechanisms of action. Current literature primarily focuses on its antifungal properties but does not adequately address its interactions with other biological systems or its metabolic pathways.

Future Research Directions

- Mechanism of Action : Detailed studies are needed to elucidate how TBMP interacts with cellular components in fungi and other organisms.

- Toxicological Studies : Comprehensive toxicity assessments should be conducted to evaluate the safety profile of TBMP for human exposure and environmental health.

- Application Development : Investigating potential applications in agriculture as a biopesticide could leverage its antifungal properties while addressing safety concerns.

特性

IUPAC Name |

2,4,6-tribromo-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHROXOPRBWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196754 | |

| Record name | 2,4,6-Tribromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-74-3 | |

| Record name | 2,4,6-Tribromo-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromo-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromometacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micatex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromo-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Z845166M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。